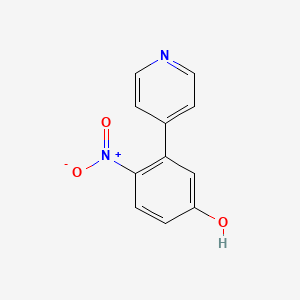
4-Nitro-3-(4-pyridinyl)phenol
Cat. No. B8322277
M. Wt: 216.19 g/mol
InChI Key: GSNNORMGUIGVTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04297363
Procedure details


B-2. 2-Nitro-5-(4-pyridinyl)phenol--This compound along with two other isomers, namely, 4-nitro-3-(4-pyridinyl)phenol and 2-nitro-3-(4-pyridinyl)phenol (Example B-3), were all obtained when 3-(4-pyridinyl)phenol was nitrated as in Example B-1. To an ice cold mixture of 242 g. of 3-(4-pyridinyl)phenol and 1 liter of glacial acetic acid was added with stirring a solution containing 60 ml. of concentrated nitric acid in 200 ml. of glacial acetic acid over a 40 minutes period, maintaining the reaction temperature between 10°-15° C. The reaction mixture was stirred at room temperature for 1 hour, next gently heated on a steam bath for 4 hours and then allowed to stand at ambient temperature for 16 hours. The reaction mixture was concentrated on a rotary evaporator to remove about 700 ml. of acetic acid. The resulting slurry was poured into 1 liter of water and was neutralized by adding aqueous ammonium hydroxide. The resulting solid was collected, washed with water and dried at 80° C. It was crystallized from acetic acid (2 l.), collected and dried at 80° C. to produce 50.4 g. of 4-nitro-3-(4-pyridinyl)phenol, m.p.>300° C. The mother liquor was concentrated to give another 34 g. of crude 4-nitro-3-(4-pyridinyl)phenol.
Name
2-Nitro-5-(4-pyridinyl)phenol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Name
2-nitro-3-(4-pyridinyl)phenol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers


|
REACTION_CXSMILES
|
[N+]([C:4]1[CH:9]=[CH:8][C:7]([C:10]2[CH:15]=[CH:14][N:13]=[CH:12][CH:11]=2)=[CH:6][C:5]=1[OH:16])([O-])=O.[N+](C1C=CC(O)=CC=1C1C=CN=CC=1)([O-])=O.[N+](C1C(C2C=CN=CC=2)=CC=CC=1O)([O-])=O>>[N:13]1[CH:14]=[CH:15][C:10]([C:7]2[CH:6]=[C:5]([OH:16])[CH:4]=[CH:9][CH:8]=2)=[CH:11][CH:12]=1
|
Inputs


Step One
|
Name
|
2-Nitro-5-(4-pyridinyl)phenol
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=C(C=C(C=C1)C1=CC=NC=C1)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=C(C=C(C=C1)O)C1=CC=NC=C1
|
Step Three
|
Name
|
2-nitro-3-(4-pyridinyl)phenol
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC=C1C1=CC=NC=C1)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1=CC=C(C=C1)C=1C=C(C=CC1)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
